molecular formula C14H14N2O4 B8288387 ethyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate

ethyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No. B8288387
M. Wt: 274.27 g/mol
InChI Key: LOZMQMBEKNDSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 1-benzyl-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-2-20-14(17)13-8-12(16(18)19)10-15(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3

InChI Key

LOZMQMBEKNDSNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-nitro-1H-pyrrole-2-carboxylate (10 g) in N,N-dimethylformamide (100 mL) was slowly added sodium hydride (60%, oily, 2.4 g) at 0° C., and the mixture was stirred at room temperature for 30 min. Benzylbromide (8.0 mL) was slowly added to the reaction mixture, and the mixture was stirred at room temperature for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography to give ethyl 1-benzyl-4-nitro-1H-pyrrole-2-carboxylate (14.3 g, yield 97%) as yellow crystals from a fraction eluted with ethyl acetate-hexane (1:3, volume ratio). melting point 73° C.
Quantity
10 g
Type
reactant
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2.4 g
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reactant
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8 mL
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reactant
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0 (± 1) mol
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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